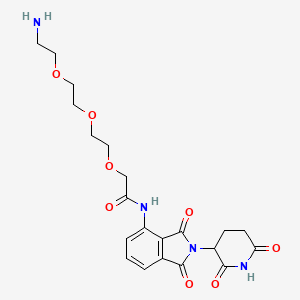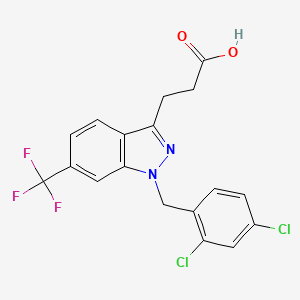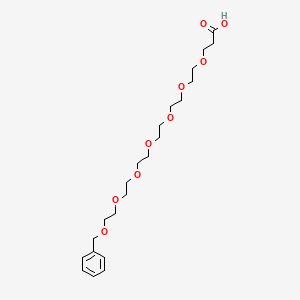![molecular formula C14H14ClF5N4O2S B11934124 (4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B11934124.png)
(4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Padsevonil is a novel antiepileptic drug candidate developed to address the unmet needs of patients with treatment-resistant epilepsy. It was synthesized through a medicinal chemistry program aimed at designing compounds with high affinity for synaptic vesicle 2 proteins and low-to-moderate affinity for the benzodiazepine binding site on gamma-aminobutyric acid type A receptors .
準備方法
The synthesis of Padsevonil involves a series of chemical reactions designed to achieve high affinity for its target proteins. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the compound was developed through rational drug design, focusing on optimizing its binding properties and pharmacokinetic profile .
化学反応の分析
Padsevonil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Padsevonil has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the interactions between synaptic vesicle proteins and gamma-aminobutyric acid type A receptors.
Biology: It is used to investigate the mechanisms of synaptic transmission and the role of synaptic vesicle proteins in neuronal function.
Medicine: Padsevonil is being explored as a treatment for epilepsy, particularly in patients who do not respond to existing antiepileptic drugs. .
Industry: The compound’s unique binding properties make it a valuable tool for drug discovery and development, particularly in the field of neuropharmacology
作用機序
Padsevonil exerts its effects by interacting with both presynaptic and postsynaptic targets. It binds with high affinity to synaptic vesicle 2 proteins (SV2A, SV2B, and SV2C) and with low-to-moderate affinity to the benzodiazepine binding site on gamma-aminobutyric acid type A receptors. This dual mechanism allows Padsevonil to modulate synaptic transmission and enhance inhibitory neurotransmission, thereby reducing seizure activity .
類似化合物との比較
Padsevonil is unique compared to other antiepileptic drugs due to its dual mechanism of action. Similar compounds include:
Levetiracetam: A selective SV2A ligand with high affinity for synaptic vesicle 2A protein but no significant interaction with gamma-aminobutyric acid type A receptors.
Brivaracetam: Another selective SV2A ligand with high affinity for synaptic vesicle 2A protein but limited interaction with gamma-aminobutyric acid type A receptors.
Diazepam: A benzodiazepine that binds to the gamma-aminobutyric acid type A receptor but does not interact with synaptic vesicle proteins.
Padsevonil’s unique ability to target both synaptic vesicle proteins and gamma-aminobutyric acid type A receptors provides a broader spectrum of antiseizure activity compared to these other compounds .
特性
分子式 |
C14H14ClF5N4O2S |
|---|---|
分子量 |
432.8 g/mol |
IUPAC名 |
(4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H14ClF5N4O2S/c1-26-6-9-22-24-8(11(14(18,19)20)21-12(24)27-9)5-23-4-7(2-10(23)25)3-13(15,16)17/h7H,2-6H2,1H3/t7-/m0/s1 |
InChIキー |
DCXFIOLWWRXEQH-ZETCQYMHSA-N |
異性体SMILES |
COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3C[C@@H](CC3=O)CC(F)(F)Cl |
正規SMILES |
COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3CC(CC3=O)CC(F)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate](/img/structure/B11934050.png)
![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)




![1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11934089.png)





![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea](/img/structure/B11934120.png)
